![molecular formula C7H4N4O4 B1215694 2,5-Dinitrobenzimidazole CAS No. 83167-05-9](/img/structure/B1215694.png)
2,5-Dinitrobenzimidazole
Overview
Description
2,5-Dinitrobenzimidazole is a chemical compound that belongs to the class of benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . They are known for their diverse biological activity and clinical applications .
Synthesis Analysis
The synthesis of 2,5-Dinitrobenzimidazole and its derivatives has been explored in various studies . For instance, one study discussed the synthesis of 2-Mercapto benzimidazole, which involved a mixture of o-phenylenediamine, potassium hydroxide, and carbon disulphide . Another study highlighted the synthesis of 2,3-Disubstituted Benzimidazole Derivatives . A different approach was used by Shi et al., who developed a method for the synthesis of 2,5-disubstituted benzimidazoles using Na2S2O5 as a catalyst and an oxidant .
Molecular Structure Analysis
The molecular structure of 2,5-Dinitrobenzimidazole is based on the benzimidazole ring structure . Benzimidazole is a heterocyclic compound formed by the fusion of benzene and imidazole ring . The benzimidazole ring is present in numerous antiparasitic, fungicidal, anti-inflammatory drugs .
Chemical Reactions Analysis
The chemical reactions involving 2,5-Dinitrobenzimidazole have been studied in various contexts . For example, one study discussed the regiospecific reduction of 4,6-Dinitrobenzimidazoles . Another study highlighted the solvent effect, regioselectivity, and the reaction mechanism of the nitration reaction of 2-trifluoromethylbenzimidazole-5-carboxylic acid .
Scientific Research Applications
Antiprotozoal and Antibacterial Activity
2,5-Dinitrobenzimidazole derivatives exhibit significant antiprotozoal and antibacterial activities. For example, certain thioalkyl derivatives of 5,6-dinitrobenzimidazole demonstrated remarkable activity against nosocomial strains of Stenotrophomonas malthophilia and gram-positive and gram-negative bacteria. One of these derivatives showed distinct antiprotozoal activity (Kazimierczuk et al., 2002).
Antimycobacterial Agents
2,5-Dinitrobenzimidazole derivatives have been synthesized and evaluated for their antimycobacterial activity, particularly against Mycobacterium tuberculosis and nontuberculous mycobacteria. Some of these compounds demonstrated significant antimycobacterial activity, surpassing the standard isoniazide in certain cases (Klimešová et al., 2002).
Reduction Studies
Research has been conducted on the reduction of 5,6-dinitrobenzimidazoles, leading to the formation of amino-nitrobenzimidazole derivatives. The preferential reduction of these compounds and their spectroscopic properties have been explored, providing insights into the structural characteristics of benzimidazole derivatives (Dinçer, 2002).
Antituberculosis Agents
Several 5-substituted-2-[(3,5-dinitrobenzyl)sulfanyl]-1,3,4-oxadiazoles and thiadiazoles derived from 3,5-dinitrobenzimidazole have been developed as new antituberculosis agents. These compounds showed excellent in vitro activity against Mycobacterium tuberculosis and multidrug-resistant strains, with minimal inhibitory concentration values as low as 0.03 μM. They also displayed low toxicity in mammalian cell lines and primary human hepatocytes, indicating a favorable activity/toxicity profile (Karabanovich et al., 2016).
In Vitro Anticancer Activity
Ir(I) NHC complexes derived from 5,6-dinitrobenzimidazole have been synthesized and evaluated for in vitro anticancer activity. These complexes exhibited better activity than their ligand precursors against several human cancer cell lines. One complex, in particular, showed promising performance against prostatic adenocarcinoma and lung adenocarcinoma cell lines (Sánchez-Mora et al., 2019).
Copper Corrosion Inhibition
4,5-Dinitrobenzimidazole has been used as a copper corrosion inhibitor in acidic and alkaline phosphate solutions. Studies reveal that it forms a protective Cu-DNBIA complex on the copper surface, which can be advantageous in applications requiring rapid passivation (Kuznetsov et al., 2009).
Safety and Hazards
2,5-Dinitrobenzimidazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause serious eye irritation and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Future Directions
Research on benzimidazole derivatives, including 2,5-Dinitrobenzimidazole, is an active and attractive topic in medicinal chemistry . The development of drugs based on imidazole and benzimidazole bioactive heterocycles has seen recent advances and is expected to continue in the future . The design of novel and potent imidazole- and benzimidazole-containing drugs is a promising area for future research .
properties
IUPAC Name |
2,6-dinitro-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O4/c12-10(13)4-1-2-5-6(3-4)9-7(8-5)11(14)15/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUAAWQYEHBOGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501003175 | |
Record name | 2,6-Dinitro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501003175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dinitro-1h-benzimidazole | |
CAS RN |
83167-05-9 | |
Record name | 2,5-Dinitrobenzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083167059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dinitro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501003175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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